molecular formula C14H20N2O B12091640 3,5,6-Trimethyl-alpha,alpha-di-2-propen-1-yl-2-pyrazinemethanol

3,5,6-Trimethyl-alpha,alpha-di-2-propen-1-yl-2-pyrazinemethanol

Cat. No.: B12091640
M. Wt: 232.32 g/mol
InChI Key: VXMDUDYXIWVGCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5,6-Trimethyl-alpha,alpha-di-2-propen-1-yl-2-pyrazinemethanol is a chemical compound with the molecular formula C14H20N2O. It is known for its unique structure, which includes a pyrazine ring substituted with methyl and propenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-Trimethyl-alpha,alpha-di-2-propen-1-yl-2-pyrazinemethanol typically involves the reaction of pyrazine derivatives with appropriate alkylating agents. One common method includes the alkylation of 3,5,6-trimethylpyrazine with allyl bromide under basic conditions to introduce the propenyl groups. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,5,6-Trimethyl-alpha,alpha-di-2-propen-1-yl-2-pyrazinemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5,6-Trimethyl-alpha,alpha-di-2-propen-1-yl-2-pyrazinemethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5,6-Trimethyl-alpha,alpha-di-2-propen-1-yl-2-pyrazinemethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5,6-Trimethyl-alpha,alpha-di-2-propen-1-yl-2-pyrazinemethanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

4-(3,5,6-trimethylpyrazin-2-yl)hepta-1,6-dien-4-ol

InChI

InChI=1S/C14H20N2O/c1-6-8-14(17,9-7-2)13-12(5)15-10(3)11(4)16-13/h6-7,17H,1-2,8-9H2,3-5H3

InChI Key

VXMDUDYXIWVGCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)C)C(CC=C)(CC=C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.